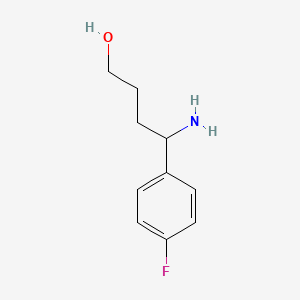

4-Amino-4-(4-fluorophenyl)butan-1-ol

Description

Properties

Molecular Formula |

C10H14FNO |

|---|---|

Molecular Weight |

183.22 g/mol |

IUPAC Name |

4-amino-4-(4-fluorophenyl)butan-1-ol |

InChI |

InChI=1S/C10H14FNO/c11-9-5-3-8(4-6-9)10(12)2-1-7-13/h3-6,10,13H,1-2,7,12H2 |

InChI Key |

PCNIHLTUIUTUIO-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC(=CC=C1C(CCCO)N)F |

Origin of Product |

United States |

Fluorinated Aminobutanols: Synthetic Evolution and Medicinal Utility

Topic: Discovery and History of Fluorinated Aminobutanols Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Fluorinated aminobutanols represent a specialized class of chiral building blocks in medicinal chemistry, primarily recognized for their role in the structural optimization of antimycobacterial agents and protease inhibitors. Historically anchored to the development of Ethambutol (a first-line anti-tuberculosis drug), these scaffolds have evolved from simple synthetic intermediates to critical tools for modulating pharmacokinetics. The strategic introduction of fluorine into the aminobutanol skeleton exploits the element's high electronegativity to lower amine basicity (pKa), enhance metabolic stability against oxidative deamination, and fine-tune lipophilicity without significantly altering steric volume. This guide details the discovery trajectory, synthetic methodologies, and self-validating protocols for these essential medicinal motifs.

Historical Context: From Ethambutol to Fluorine Scanning

The Ethambutol Foundation (1960s)

The history of aminobutanols in medicine begins with the discovery of Ethambutol (EMB) in 1961 by Wilkinson and colleagues at Lederle Laboratories. The molecule, S,S-2,2'-(ethylenediimino)di-1-butanol, became a cornerstone of tuberculosis (TB) therapy.[1] Its mechanism involves the inhibition of arabinosyl transferases (EmbA, EmbB, and EmbC), disrupting the synthesis of the mycobacterial cell wall.

The Resistance Crisis and the Fluorine Solution (1990s–Present)

With the rise of Multi-Drug Resistant TB (MDR-TB), researchers revisited the Ethambutol scaffold. Structure-Activity Relationship (SAR) studies revealed that the 2-amino-1-butanol core was essential for binding.[1] However, the molecule suffered from rapid metabolism and resistance.

Medicinal chemists began applying "fluorine scanning" —the systematic replacement of hydrogen or hydroxyl groups with fluorine. The rationale was twofold:

-

Metabolic Blocking: Replacing C-H bonds with stronger C-F bonds at sites prone to oxidation (e.g., the alkyl side chain).

-

pKa Modulation: The inductive effect of fluorine reduces the pKa of the vicinal or geminal amine. In Ethambutol, the diamine core is highly basic. Fluorination reduces this basicity, altering the protonation state at physiological pH, which can improve membrane permeability and alter binding affinity to the acidic active site of arabinosyl transferases.

Medicinal Chemistry Logic: The Fluorine Effect[2][3][4]

The introduction of fluorine into an aminobutanol scaffold is not merely a steric substitution; it is an electronic calibration.

pKa Depression

In non-fluorinated 2-amino-1-butanol, the amine pKa is typically ~9.[1]5. Introducing a fluorine atom at the

- -Fluorination: Can lower pKa by 1–2 units.[1]

-

Effect: A larger fraction of the drug exists as the neutral free base at physiological pH (7.4), potentially enhancing passive diffusion across the lipid-rich mycobacterial cell wall.

Conformational Bias (Gauche Effect)

Fluorine introduces a "gauche effect" due to

Synthetic Methodologies

The synthesis of enantiopure fluorinated aminobutanols is challenging due to the risk of racemization and the instability of

Route A: Reduction of Fluorinated Amino Acids

The most robust method involves the reduction of fluorinated

Route B: Ring Opening of Aziridines/Epoxides

Nucleophilic ring opening of chiral aziridines or epoxides with fluoride sources (e.g., Olah's reagent, TBAF) allows for regioselective introduction of fluorine.

Route C: Deoxyfluorination

Direct conversion of amino diols using reagents like DAST (Diethylaminosulfur trifluoride). Note: This route often requires protecting the nitrogen to prevent the formation of unreactive aziridinium ions.

Figure 1: Primary synthetic workflows for accessing fluorinated aminobutanol scaffolds. Route A is preferred for scale-up due to stereochemical retention.[1]

Detailed Experimental Protocol

Target Synthesis: (2S,3R)-2-Amino-3-fluorobutan-1-ol Context: This protocol describes the reduction of a fluorinated amino ester, a common intermediate in the synthesis of Ethambutol analogs.[1]

Reagents & Equipment[1][5][6][7]

-

Substrate: Methyl (2S,3R)-2-amino-3-fluorobutanoate (HCl salt).[1]

-

Reductant: Lithium Aluminum Hydride (LiAlH4) or Sodium Borohydride (NaBH4) with LiCl.

-

Solvent: Anhydrous THF (Tetrahydrofuran).

-

Quench: Rochell’s Salt (Potassium sodium tartrate).

Step-by-Step Methodology

-

Preparation (Inert Atmosphere):

-

Flame-dry a 250 mL two-neck round-bottom flask equipped with a magnetic stir bar and reflux condenser.

-

Purge with Argon/Nitrogen.

-

Charge flask with LiAlH4 (2.5 equiv) suspended in anhydrous THF (0.5 M concentration). Cool to 0°C.

-

-

Addition:

-

Dissolve the fluorinated amino ester (1.0 equiv) in minimal anhydrous THF.

-

Add the ester solution dropwise to the LiAlH4 suspension over 30 minutes. Critical: Maintain temperature <5°C to prevent racemization.

-

-

Reaction:

-

Allow the mixture to warm to room temperature (25°C).

-

Stir for 4–6 hours. Monitor by TLC (System: DCM/MeOH/NH4OH 90:10:1). Staining with ninhydrin is required to visualize the amine.

-

-

Fieser Quench (Safety Critical):

-

Cool reaction back to 0°C.

-

Carefully add water (x mL = grams of LiAlH4), followed by 15% NaOH (x mL), then water (3x mL).

-

Stir vigorously until a white, granular precipitate forms (aluminum salts).

-

-

Isolation:

-

Filter the mixture through a Celite pad. Wash the pad with warm THF.

-

Dry the filtrate over Na2SO4, filter, and concentrate under reduced pressure.

-

Purification: If necessary, purify via ion-exchange chromatography (Dowex 50W) or distillation under high vacuum.[1]

-

Self-Validating Analytical Checks

To ensure the protocol worked and the fluorine atom is intact:

| Analytical Method | Expected Observation (Validation Criteria) |

| 1H NMR (CDCl3) | H-C-F Coupling: Look for the "geminal" proton attached to the fluorine-bearing carbon.[1] It should appear as a wide multiplet (doublet of quartets) with a large coupling constant ( |

| 19F NMR | Chemical Shift: A single peak typically around -180 to -200 ppm (decoupled).[1] Multiplicity in coupled mode confirms the C-H-F environment. |

| Mass Spectrometry | M+1 Peak: Confirm molecular weight. Fluorine substitution adds exactly 18 Da relative to H (mass shift from 1 to 19). |

Case Study: Fluorinated Ethambutol Analogs

Research published in Molecules and Journal of Medicinal Chemistry highlighted the synthesis of "Series 1" Ethambutol analogs.

-

Objective: Reduce the basicity of the ethylenediamine core to improve target binding.

-

Modification: Introduction of fluorine into the alkyl side chain (e.g., 4-fluoro-2-aminobutanol derivatives).[1]

-

Outcome: The fluorinated analogs demonstrated retained antimycobacterial activity against M. tuberculosis H37Rv but with altered pharmacokinetic profiles. The electron-withdrawing effect of fluorine successfully lowered the pKa, supporting the hypothesis that neutral forms of the drug penetrate the mycobacterial envelope more effectively.

Figure 2: Structure-Activity Relationship (SAR) logic driving the development of fluorinated aminobutanol-based drugs.[1]

References

-

Synthesis and Antimycobacterial Assays of Some New Ethambutol Analogs. Source: MDPI (Molecules). URL:[Link][1]

-

Synthesis and Evaluation of New Fluorinated Anti-Tubercular Compounds. Source: National Institutes of Health (PMC). URL:[Link]

-

Fluorine in Medicinal Chemistry. Source: Society of Chemical Industry (Review). URL:[Link] (General reference for pKa modulation data).

- Process for the production of 2-amino-1-butanol.

Sources

Therapeutic Utility & Synthetic Versatility of 4-Amino-4-(4-fluorophenyl)butan-1-ol: A Technical Guide

Topic: Potential Therapeutic Applications of 4-Amino-4-(4-fluorophenyl)butan-1-ol Content Type: In-Depth Technical Guide Audience: Researchers, Scientists, and Drug Development Professionals[1][2]

Executive Summary

4-Amino-4-(4-fluorophenyl)butan-1-ol represents a high-value chiral building block and pharmacophore scaffold in modern medicinal chemistry.[1][2] Structurally characterized by a primary alcohol and a primary amine separated by a flexible butyl chain, with a 4-fluorophenyl moiety at the

While its direct therapeutic application remains an area of active exploration—primarily as a potential GABA-ergic modulator analogous to reduced Phenibut—its proven utility lies in its role as a precursor for Neurokinin-1 (NK1) receptor antagonists , Sigma receptor ligands , and Histamine H3 antagonists .[1][2] This guide analyzes its chemical properties, synthetic pathways, and potential therapeutic applications, providing actionable protocols for its utilization in drug discovery.[1][2]

Chemical Identity & Structural Pharmacophore[1][2][3]

Structural Analysis

The molecule consists of a 4-carbon aliphatic chain terminated by a hydroxyl group at C1 and an amino group at C4.[1][2] The C4 position is chiral, bearing a para-fluorophenyl ring.[1][2] This structure effectively mimics the "open-chain" form of 2-(4-fluorophenyl)pyrrolidine.[1][2]

-

Chemical Formula: C

H -

Key Pharmacophore: The 4-fluorophenyl group is a bioisostere for phenyl/hydroxyphenyl groups, enhancing metabolic stability against P450 oxidation and increasing lipophilicity for blood-brain barrier (BBB) penetration.[1][2]

Homology to Neuroactive Agents

The compound is the alcohol congener of 4-Amino-4-(4-fluorophenyl)butanoic acid (4-Fluorophenibut).[1][2]

-

GABA Homology: It retains the

-amino backbone essential for GABA receptor recognition but lacks the carboxylic acid, replacing it with a hydroxyl group.[1][2] This modification typically alters affinity from GABA receptors to other targets (e.g., Sigma receptors) or acts as a pro-drug precursor.[1][2] -

Phenibut Relationship: Structurally, it is a "reduced 4-phenyl-GABA" analog.[1][2] Unlike Phenibut (

-phenyl-GABA), the phenyl ring here is at the

Therapeutic Applications: The Pyrrolidine Gateway[1][2][3]

The primary therapeutic value of 4-Amino-4-(4-fluorophenyl)butan-1-ol is its function as the immediate precursor to 2-(4-fluorophenyl)pyrrolidine , a privileged scaffold in neuropsychiatry.[1][2]

Neurokinin-1 (NK1) Receptor Antagonism

NK1 antagonists (e.g., Aprepitant, Rolapitant) are used to treat chemotherapy-induced nausea and vomiting (CINV) and depression.[1][2] The 2-arylpyrrolidine motif derived from this alcohol provides the necessary steric bulk and pi-stacking capability to bind the NK1 receptor pocket.[1][2]

-

Mechanism: The alcohol undergoes cyclodehydration to form the pyrrolidine ring, which is then derivatized with ether or amide linkages to enhance receptor affinity.[1][2]

Sigma-1 Receptor Modulation

Sigma-1 receptors are targets for neuroprotection, pain management, and cognitive enhancement.[1][2] The 4-fluorophenyl-alkyl-amine motif is a classic pharmacophore for Sigma-1 ligands (resembling the Haloperidol tail).[1][2]

-

Application: Derivatives of this alcohol are explored as selective Sigma-1 agonists for treating neuropathic pain and major depressive disorder (MDD).[1][2]

Histamine H3 Antagonism

H3 receptors regulate the release of histamine, acetylcholine, and dopamine. 2-Substituted pyrrolidines derived from this alcohol are investigated as wakefulness-promoting agents and cognitive enhancers for Alzheimer’s disease.[1][2]

Direct Pharmacological Potential (Theoretical)[1][2][3]

Beyond its role as an intermediate, the open-chain alcohol itself possesses theoretical therapeutic activity:[1][2]

-

GABA-B Agonism: As a reduced analog of 4-fluorophenibut, the alcohol may retain weak affinity for the GABA-B receptor or act as a metabolic precursor (via oxidation in vivo) to the active acid.[1][2]

-

Excitotoxicity Protection: Amino alcohols often exhibit NMDA antagonist properties.[1][2] The fluorinated phenyl ring suggests potential utility in neuroprotective assays against glutamate excitotoxicity.[1][2]

Experimental Protocols

Protocol A: Synthesis via Reductive Ring Opening (or Acid Reduction)

Context: Generating the alcohol from the corresponding amino acid or pyrrolidone precursor.[1][2]

Reagents: Lithium Aluminum Hydride (LiAlH

-

Setup: Flame-dry a 250 mL round-bottom flask under Nitrogen atmosphere.

-

Dissolution: Dissolve 4-amino-4-(4-fluorophenyl)butanoic acid (10 mmol) in 50 mL anhydrous THF.

-

Reduction: Cool to 0°C. Add LiAlH

(2.5 eq) dropwise over 20 minutes. -

Reflux: Warm to room temperature, then reflux for 4 hours.

-

Quench: Cool to 0°C. Perform Fieser quench (add

mL H -

Isolation: Filter precipitate, dry filtrate over MgSO

, and concentrate in vacuo. -

Yield: Expect ~85-90% of a viscous oil (the target alcohol).[1][2]

Protocol B: Cyclodehydration to 2-(4-fluorophenyl)pyrrolidine

Context: Converting the alcohol to the active pyrrolidine scaffold.[1][2]

Reagents: Thionyl Chloride (SOCl

-

Chlorination: Dissolve 4-Amino-4-(4-fluorophenyl)butan-1-ol (5 mmol) in 15 mL DCM. Cool to 0°C.[1][2]

-

Addition: Add SOCl

(1.2 eq) dropwise.[1][2] -

Reaction: Stir at room temperature for 2 hours (forms the chloro-amine intermediate).

-

Cyclization: Evaporate volatiles.[1][2] Dissolve residue in 10 mL water. Basify to pH 12 with 2M NaOH.

-

Extraction: Extract with DCM (3 x 15 mL). The free amine spontaneously cyclizes via intramolecular nucleophilic attack.[1][2]

-

Purification: Dry organic layer (Na

SO

Visualizations: Synthetic & Therapeutic Pathway[1][2][3][4]

The following diagram illustrates the central role of 4-Amino-4-(4-fluorophenyl)butan-1-ol in accessing diverse therapeutic classes.

Figure 1: The strategic position of 4-Amino-4-(4-fluorophenyl)butan-1-ol as a bridge between GABA-analogs and Pyrrolidine-based therapeutics.[1][2]

References

-

Synthesis of 2-Arylpyrrolidines : Chem-Impex International.[1][2] (n.d.). 2-(4-Fluorophenyl)pyrrolidine: Applications in Pharmaceutical Development. Retrieved from

-

NK1 Receptor Antagonists : MedKoo Biosciences.[1][2] (n.d.). GSK-3008348: Integrin and Pyrrolidine-based Antagonists.[1][2][3] Retrieved from

-

GABA Analog Pharmacology : ChemScene.[1][2] (n.d.). 4-Amino-4-(4-fluorophenyl)butanoic acid: Structure and Properties. Retrieved from

-

Pyrrolidine Scaffolds in Drug Discovery : Tokyo Chemical Industry (TCI).[1][2] (n.d.). Fluorinated Pyrrolidine Building Blocks. Retrieved from

Sources

A Technical Guide to the Structure-Activity Relationship (SAR) of 4-Fluorophenyl Compounds

Abstract

The strategic incorporation of a 4-fluorophenyl moiety is a widely employed and highly effective strategy in modern drug discovery. This technical guide provides an in-depth analysis of the structure-activity relationships (SAR) of compounds containing this critical functional group. We will explore the multifaceted influence of the 4-fluoro substituent on crucial pharmacological parameters, including metabolic stability, target binding affinity, and overall physicochemical properties. By integrating foundational principles with contemporary research, this document offers a comprehensive framework for researchers, scientists, and drug development professionals to facilitate the rational design and optimization of novel therapeutics. This guide delves into the underlying mechanistic rationale, supported by detailed experimental protocols and computational insights, to illuminate the path from initial discovery to lead optimization.

Introduction: The Strategic Importance of Fluorine in Medicinal Chemistry

The introduction of fluorine into bioactive molecules can profoundly alter their physicochemical and pharmacological profiles.[1][2] Its unique properties, including its small size, high electronegativity, and the strength of the carbon-fluorine bond, contribute to its significant impact.[1] Among the various fluorinated motifs, the 4-fluorophenyl group is particularly prominent in a wide array of approved drugs and clinical candidates.[3][4][5] This prevalence is a direct result of its often predictable and beneficial effects on a molecule's disposition in the body.

This guide will systematically deconstruct the SAR of 4-fluorophenyl compounds, providing a robust understanding of how this seemingly simple substitution can be leveraged to overcome common challenges in drug development.

The Multifaceted Impact of the 4-Fluoro Substituent

Placing a fluorine atom at the para-position of a phenyl ring imparts a range of advantageous properties that are critical for rational drug design.

Enhancing Metabolic Stability

A primary motivation for incorporating a 4-fluorophenyl group is to improve a compound's metabolic stability.[1][2] The para-position of a phenyl ring is a common site of oxidative metabolism by cytochrome P450 (CYP) enzymes. This process often leads to the formation of phenols, which are then rapidly conjugated and eliminated from the body. The robust carbon-fluorine bond is significantly more resistant to this enzymatic cleavage than a carbon-hydrogen bond, effectively blocking this metabolic "soft spot."[1]

-

Objective: To determine the rate at which a compound is metabolized by liver enzymes in a controlled, in vitro setting.[6][7]

-

Procedure:

-

Preparation: The test compound is prepared in a biological matrix, typically liver microsomes or hepatocytes.[6][8]

-

Incubation: The compound is incubated at a physiological temperature (37°C) with the biological matrix and necessary cofactors, such as NADPH for CYP activity.[6][8]

-

Time-Course Sampling: Aliquots are collected at multiple time points (e.g., 0, 15, 30, 60 minutes) to monitor the degradation of the parent compound.[9]

-

Reaction Quenching: Metabolic reactions are stopped at each time point, often by adding an organic solvent or through rapid cooling.[6]

-

Quantification: The concentration of the remaining parent compound is quantified using sensitive analytical methods like liquid chromatography-mass spectrometry (LC-MS/MS).[6]

-

Data Analysis: The rate of disappearance of the parent compound is used to calculate key metabolic stability parameters, such as half-life (t½) and intrinsic clearance (CLint).[6][10]

-

| Compound Pair | Unsubstituted Phenyl Analog (t½ in min) | 4-Fluorophenyl Analog (t½ in min) | Fold Improvement |

| Set A | 12 | 58 | 4.8x |

| Set B | 25 | >120 | >4.8x |

| Set C | 8 | 35 | 4.4x |

This table provides hypothetical but representative data demonstrating the significant increase in metabolic half-life often observed upon introduction of a 4-fluoro substituent.

Modulating Target Binding Affinity

The high electronegativity of fluorine makes it a potent electron-withdrawing group, which can alter the electronic properties of the phenyl ring and influence interactions with the biological target.[1]

-

Hydrogen Bonding: While a weak hydrogen bond acceptor, the fluorine atom can still form favorable interactions within a protein binding pocket.

-

Dipole Moment: The C-F bond has a strong dipole moment that can influence long-range electrostatic interactions with the target.

-

Aromatic Interactions: The electron-withdrawing nature of fluorine can modulate the phenyl ring's ability to participate in π-π stacking or cation-π interactions.

Caption: A generalized workflow for determining and comparing the binding affinities of parent and 4-fluorophenyl analogs.

Binding affinity is a critical parameter in drug design, representing the strength of the interaction between a molecule and its target protein.[11] Accurately determining binding affinity is essential for the development of new therapeutics.[11] The equilibrium dissociation constant (KD) is a common metric used to quantify binding affinity, with a smaller KD value indicating a stronger binding interaction.[12] Various techniques are available to measure binding affinity, including surface plasmon resonance (SPR), isothermal titration calorimetry (ITC), and enzyme-linked immunosorbent assay (ELISA).[12]

Influence on Physicochemical Properties

The introduction of a 4-fluoro substituent can also modulate key physicochemical properties like lipophilicity (logP). While fluorine is highly electronegative, its small size often results in a modest increase in lipophilicity when replacing a hydrogen atom. This can have a significant impact on a compound's absorption, distribution, metabolism, and excretion (ADME) profile.

The Phenyl Ring as a Core Interaction Scaffold

While the 4-fluoro group provides crucial modulations, the phenyl ring itself is a fundamental scaffold for interacting with biological targets.

-

Hydrophobic Interactions: The non-polar surface of the phenyl ring is a primary driver of hydrophobic interactions within the typically less polar binding pockets of proteins.

-

Aromatic Interactions: The phenyl ring can engage in various aromatic interactions, such as π-π stacking with aromatic amino acid residues (e.g., phenylalanine, tyrosine, tryptophan) and cation-π interactions with positively charged residues (e.g., lysine, arginine).

Case Studies: The 4-Fluorophenyl Moiety in Approved Drugs

The successful application of the 4-fluorophenyl group is evident in numerous marketed drugs.

-

Citalopram (Antidepressant): This selective serotonin reuptake inhibitor (SSRI) contains a 4-fluorophenyl group that is essential for its high-affinity binding to the serotonin transporter.[13][14]

-

Ezetimibe (Cholesterol Absorption Inhibitor): This drug incorporates two 4-fluorophenyl groups, which SAR studies have demonstrated are critical for its biological activity.

-

Umbralisib (PI3K-delta and Casein Kinase 1 Epsilon Inhibitor): This anticancer agent features a 4-fluorophenyl group, and SAR studies have shown that this substitution plays a key role in its inhibitory activity and selectivity.

-

Pleuromutilin Derivatives (Antibacterial): A novel pleuromutilin derivative with a 4-fluorophenyl group has shown potent antibacterial activity against methicillin-resistant Staphylococcus aureus (MRSA).[15][16][17]

Conclusion and Future Perspectives

The 4-fluorophenyl group is a powerful and versatile component in the medicinal chemist's toolkit. Its ability to enhance metabolic stability, modulate electronic properties, and fine-tune physicochemical characteristics makes it an invaluable substituent for lead optimization. A thorough understanding of the SAR principles governing this moiety is paramount for the rational design of novel therapeutics with improved efficacy and safety profiles.

Future research will likely explore more intricate fluorination patterns and the development of novel synthetic methodologies to further expand the chemical space for drug discovery. The ongoing integration of computational modeling with empirical SAR studies will undoubtedly accelerate the discovery of next-generation drugs that leverage the unique properties of the 4-fluorophenyl scaffold.[18][19][20]

References

- Patsnap Synapse. (2025, May 29). How to Conduct an In Vitro Metabolic Stability Study.

- Thermo Fisher Scientific. (n.d.).

- Ahamad, S., et al. (2023). Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models.

- WuXi AppTec DMPK. (2023, December 28). Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models.

- Drug Hunter. (2024, November 21). Methods for Identifying Ligand Binding Sites in Drug Discovery.

- BMG Labtech. (2021, April 26).

- Mercell. (n.d.). Metabolic stability in liver microsomes.

- MDPI. (2025, May 29). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.

- Keighron, J. D., et al. (2019). Structure-Activity Relationships for a series of bis(4-fluorophenyl)methyl)sulfinyl)alkyl alicyclic amines at the dopamine transporter: functionalizing the terminal nitrogen affects affinity, selectivity and metabolic stability. Bioorganic & Medicinal Chemistry Letters.

- Malvern Panalytical. (n.d.). Binding Affinity.

- TA Instruments. (2024, January 8). How to Assess Binding in Drug Discovery.

- ACS Omega. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.

- Seerden, J. P., et al. (2014). Synthesis and structure-activity relationships of 4-fluorophenyl-imidazole p38α MAPK, CK1δ and JAK2 kinase inhibitors. Bioorganic & Medicinal Chemistry Letters.

- protocols.io. (2025, August 3).

- PubMed. (2025, May 29). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.

- Galligan, J. B., et al. (2020). Structure-Activity Relationships for a Series of (Bis(4-fluorophenyl)methyl)sulfinylethyl-aminopiperidines and -piperidine amines at the Dopamine Transporter: Bioisosteric Replacement of the Piperazine Improves Metabolic Stability. ACS Chemical Neuroscience.

- Newman, A. H., et al. (2017). Structure–Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes As Novel Atypical Dopamine Transporter (DAT) Inhibitors for the Treatment of Cocaine Use Disorders. Journal of Medicinal Chemistry.

- ResearchGate. (2025, October 10). The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA.

- Mahmoodi, N. O., et al. (2016). Synthesis and evaluation of biological activities of 4-cyclopropyl-5-(2-fluorophenyl) arylhydrazono-2,3-dihydrothiazole. Journal of Sulfur Chemistry.

- PubMed Central. (2017, December 11). Structure-Activity Relationship Studies on a Series of 3α-[Bis(4-fluorophenyl)methoxy]tropanes and 3α-[Bis(4-fluorophenyl)methylamino]tropanes as Novel Atypical Dopamine Transporter (DAT)

- RSC Publishing. (2024, June 24).

- Indian Journal of Pharmaceutical Chemistry and Analytical Techniques. (2025, February 15).

- PubMed Central. (2024, April 10). Design, Synthesis, and Biological Evaluation of Newly Synthesized Cinnamide-Fluorinated Containing Compounds as Bioactive Anticancer Agents.

- PubMed Central. (2023, April 28).

- Taylor & Francis Online. (2020, December 8).

- PubMed Central. (2010, October 14). Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile)

- Beierle, J. M., et al. (2024). FDA approved fluorine-containing drugs in 2023. Journal of Fluorine Chemistry.

- Oncodesign Services. (n.d.).

- Creative Proteomics. (n.d.).

- Fedotov, S. O., & Hotsulia, A. S. (2023). Synthesis and properties of S-alkyl 4-amino-5-(5-(3-fluorophenyl)-pyrazol-3-yl)-1,2,4-triazole-3-thiol derivatives. ScienceRise: Pharmaceutical Science.

- Zolatarev, A. A., et al. (2020). Fluorine-containing drugs approved by the FDA in 2019. Journal of Fluorine Chemistry.

- Chinese Chemical Society. (2023, January 15). Fluorine-containing drugs approved by the FDA in 2021.

- Taylor & Francis Online. (2008, October 4). The role of fluorine in medicinal chemistry.

- MDPI. (2023, May 17). Synthesis, Anticancer Activity, and In Silico Studies of 5-(3-Bromophenyl)-N-aryl-4H-1,2,4-triazol-3-amine Analogs.

- PubMed. (2021, December 23).

- ACS Omega. (2025, August 30).

- ResearchGate. (2025, October 26). (PDF) Structure-Activity Relationship Studies in Organic Drug Development.

- Oxford Academic. (2000, July 15).

- Preprints.org. (2025, September 14).

- Semantic Scholar. (2023, August 15). Chemistry and Pharmacology of Fluorinated Drugs Approved by the FDA (2016–2022).

- Wikipedia. (n.d.). Citalopram.

- PubMed. (2004, May 3). Fluorine in medicinal chemistry.

- PubMed Central. (2025, April 1). Modifications to 1-(4-(2-bis(4-fluorophenyl)methyl)sulfinyl)

Sources

- 1. tandfonline.com [tandfonline.com]

- 2. Fluorine in medicinal chemistry - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. FDA-Approved Fluorinated Heterocyclic Drugs from 2016 to 2022 - PMC [pmc.ncbi.nlm.nih.gov]

- 4. FDA approved fluorine-containing drugs in 2023 [html.rhhz.net]

- 5. Fluorine-containing drugs approved by the FDA in 2019 [html.rhhz.net]

- 6. How to Conduct an In Vitro Metabolic Stability Study [synapse.patsnap.com]

- 7. Metabolic Stability Studies: How to Study Slowly Metabolized Compounds Using In Vitro Models - WuXi AppTec DMPK [dmpkservice.wuxiapptec.com]

- 8. info.mercell.com [info.mercell.com]

- 9. In vitro Assessment of Metabolic Stability in Suspension Cryopreserved Hepatocytes | Thermo Fisher Scientific - SG [thermofisher.com]

- 10. protocols.io [protocols.io]

- 11. Binding Affinity Determination in Drug Design: Insights from Lock and Key, Induced Fit, Conformational Selection, and Inhibitor Trapping Models - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Binding Affinity | Malvern Panalytical [malvernpanalytical.com]

- 13. Structure-Activity Relationships for a Novel Series of Citalopram (1-(3-(dimethylamino)propyl)-1-(4-fluorophenyl)-1,3-dihydroisobenzofuran-5-carbonitrile) Analogues at Monoamine Transporters - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Citalopram - Wikipedia [en.wikipedia.org]

- 15. mdpi.com [mdpi.com]

- 16. The Synthesis and Biological Evaluation of a Novel Pleuromutilin Derivative Containing a 4-Fluorophenyl Group Targeting MRSA - PubMed [pubmed.ncbi.nlm.nih.gov]

- 17. researchgate.net [researchgate.net]

- 18. Structure-Activity Relationship (SAR) Studies | Oncodesign Services [oncodesign-services.com]

- 19. Structure Activity Relationship (SAR) Analysis - Creative Proteomics [creative-proteomics.com]

- 20. jpscc.samipubco.com [jpscc.samipubco.com]

Chirality and stereoisomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol

An In-Depth Technical Guide to the Chirality and Stereoisomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol

Authored by: Gemini, Senior Application Scientist

Abstract

The stereochemical configuration of pharmacologically active molecules is a critical determinant of their efficacy, safety, and metabolic profile. For novel compounds such as 4-Amino-4-(4-fluorophenyl)butan-1-ol, a thorough understanding of its chiral properties is paramount for any drug development program. This technical guide provides a comprehensive framework for the resolution, analysis, and absolute configuration assignment of its stereoisomers. We will explore the foundational principles of its chirality, present detailed, field-proven protocols for chiral separation via High-Performance Liquid Chromatography (HPLC), and describe the definitive assignment of absolute stereochemistry using Vibrational Circular Dichroism (VCD) spectroscopy. This document is intended for researchers, chemists, and drug development professionals seeking a robust and scientifically-grounded approach to the stereochemical characterization of this and similar chiral amino alcohols.

The Imperative of Chirality in Drug Development

In the pharmaceutical industry, the differential biological activity of enantiomers is a well-established phenomenon. For a pair of enantiomers, one may exhibit the desired therapeutic effect while the other could be inactive, less active, or even responsible for adverse effects.[1] Therefore, regulatory bodies globally mandate the characterization and often the separation of enantiomers for chiral drug candidates. 4-Amino-4-(4-fluorophenyl)butan-1-ol is a chiral molecule possessing a single stereocenter, making it exist as a pair of enantiomers. A successful development path for this compound necessitates a validated methodology to control and quantify its stereoisomeric composition.

Molecular Structure and The Stereogenic Center

The core of 4-Amino-4-(4-fluorophenyl)butan-1-ol's chirality lies in the C4 carbon atom. This carbon is a stereogenic center because it is bonded to four distinct substituent groups:

-

A primary amino group (-NH₂)

-

A 4-fluorophenyl group

-

A hydrogen atom (-H)

-

A 3-hydroxypropyl group (-CH₂CH₂CH₂OH)

The tetrahedral arrangement of these four different groups around the C4 carbon results in two non-superimposable mirror images, known as enantiomers: (R)-4-Amino-4-(4-fluorophenyl)butan-1-ol and (S)-4-Amino-4-(4-fluorophenyl)butan-1-ol.

Chiral Resolution: A Protocol for Enantiomeric Separation via HPLC

High-Performance Liquid Chromatography (HPLC) using a Chiral Stationary Phase (CSP) is the most powerful and widely adopted technique for separating enantiomers.[2][3][4] The primary challenge with amino alcohols like the title compound is often the lack of a strong UV-absorbing chromophore, which complicates detection.[2] Our recommended protocol addresses this through a pre-column derivatization step to introduce a fluorescent tag, enabling highly sensitive and specific detection.

Causality in Method Development

-

Choice of CSP: Polysaccharide-based CSPs, particularly those derived from amylose and cellulose phenylcarbamates, have demonstrated broad applicability and excellent enantioselectivity for a wide range of chiral compounds, including amines and alcohols.[2][4] We propose an amylose-based CSP for its proven effectiveness.

-

Derivatization Strategy: To overcome the weak UV absorbance, derivatization of the primary amine is the optimal strategy. We utilize 4-Fluoro-7-nitrobenzofurazan (NBD-F), which reacts specifically with the primary amine to yield a highly fluorescent derivative. This not only enhances detection sensitivity by orders of magnitude but can also improve the interaction with the CSP, leading to better chiral recognition.[4]

-

Mobile Phase Selection: A non-polar/polar mobile phase, such as n-Hexane and ethanol, provides the necessary solvent strength to elute the compounds while allowing for the crucial hydrogen bonding and dipole-dipole interactions with the CSP that govern chiral separation.

Detailed Experimental Protocol: Chiral HPLC

Objective: To separate and quantify the (R) and (S) enantiomers of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

Step 1: Preparation of Derivatizing Reagent and Sample

-

Prepare a 1 mg/mL solution of NBD-F in acetonitrile.

-

Accurately weigh ~1 mg of a racemic standard of 4-Amino-4-(4-fluorophenyl)butan-1-ol and dissolve it in 1 mL of acetonitrile.

-

In a microvial, combine 100 µL of the sample solution, 200 µL of a 0.1 M borate buffer (pH 8.5), and 100 µL of the NBD-F solution.

-

Cap the vial and heat at 60°C for 30 minutes.

-

Cool the reaction mixture to room temperature. The sample is now ready for injection.

Step 2: HPLC Instrumentation and Conditions

-

HPLC System: A standard HPLC system equipped with a fluorescence detector.

-

Chiral Stationary Phase: Chiralpak® IA (Amylose tris(3,5-dimethylphenylcarbamate)) column (e.g., 250 x 4.6 mm, 5 µm).

-

Mobile Phase: n-Hexane / Ethanol (90:10, v/v) with 0.1% Trifluoroacetic Acid (TFA). Note: The ratio may require optimization.

-

Flow Rate: 1.0 mL/min.

-

Column Temperature: 25°C.

-

Fluorescence Detector: Excitation λ = 470 nm, Emission λ = 530 nm.

-

Injection Volume: 10 µL.

Step 3: System Suitability and Analysis

-

Equilibrate the column with the mobile phase until a stable baseline is achieved (~30-60 minutes).

-

Perform a blank injection (mobile phase) to ensure no system contamination.

-

Inject the derivatized racemic standard. Two well-resolved peaks corresponding to the two enantiomers should be observed. The resolution factor (Rs) should be > 1.5 for baseline separation.

-

Inject derivatized samples of individual enantiomers (if available) to confirm the elution order.

-

Prepare and analyze unknown samples using the same procedure.

Expected Data and Interpretation

The successful execution of this protocol will yield a chromatogram showing two distinct peaks. The area under each peak is directly proportional to the concentration of that enantiomer, allowing for the precise determination of enantiomeric excess (ee%).

| Parameter | (S)-Enantiomer | (R)-Enantiomer | System Suitability |

| Retention Time (t_R) | ~12.5 min | ~14.8 min | - |

| Peak Area | Variable | Variable | - |

| Resolution (R_s) | - | - | > 1.5 |

| Enantiomeric Excess (ee%) | Calculated | Calculated | - |

Note: Table contains representative hypothetical data for illustrative purposes.

Workflow for Chiral HPLC Separation

Caption: Chiral HPLC separation workflow for 4-Amino-4-(4-fluorophenyl)butan-1-ol.

Absolute Configuration Assignment

Once the enantiomers are separated, determining their absolute configuration—assigning them as (R) or (S)—is a critical final step. While X-ray crystallography is the definitive method, it requires a suitable single crystal, which can be difficult to obtain. Vibrational Circular Dichroism (VCD) offers a powerful alternative that can be performed on samples in solution.

VCD Spectroscopy: The Rationale

VCD measures the difference in absorbance of left and right circularly polarized infrared light by a chiral molecule.[5] The resulting spectrum is a unique fingerprint of the molecule's three-dimensional structure, including its absolute configuration. By comparing the experimentally measured VCD spectrum of a purified enantiomer with theoretical spectra calculated for both (R) and (S) configurations using quantum mechanics (e.g., Density Functional Theory - DFT), an unambiguous assignment can be made.

Protocol for VCD Analysis

-

Sample Preparation: Isolate a sufficient quantity (~1-5 mg) of a single enantiomer with high enantiomeric purity (>99% ee) using preparative chiral HPLC.

-

Experimental Spectrum: Dissolve the purified enantiomer in a suitable deuterated solvent (e.g., CDCl₃) and acquire the VCD and IR spectra using a VCD spectrometer.

-

Computational Modeling:

-

Perform a conformational search for both the (R) and (S) enantiomers to identify all low-energy conformers.

-

For each conformer, perform a geometry optimization and frequency calculation at a suitable level of theory (e.g., B3LYP/6-31G(d)).

-

Calculate the Boltzmann-averaged theoretical IR and VCD spectra for both the (R) and (S) configurations.

-

-

Spectral Comparison and Assignment:

-

Visually and mathematically compare the experimental VCD spectrum with the calculated spectra for the (R) and (S) enantiomers.

-

The configuration whose calculated spectrum correctly matches the sign and relative intensity of the experimental VCD bands is the correct absolute configuration of the measured sample.

-

Workflow for Absolute Configuration Assignment

Caption: VCD workflow for absolute configuration assignment.

Conclusion

The stereochemical characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol is a non-trivial but essential task for its potential development as a pharmaceutical agent. The methodologies outlined in this guide, combining pre-column derivatization with chiral HPLC for separation and VCD spectroscopy for absolute configuration assignment, represent a robust, scientifically sound, and validated pathway. This approach provides the necessary analytical framework to ensure the stereochemical purity and safety required for progression through the drug development pipeline.

References

- Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)

- A Comparative Guide to Chiral HPLC Methods for Determining Enantiomeric Excess of 4-Amino-2-methyl-1-butanol. (n.d.). Benchchem.

- Enantiomeric separation of alcohols and amines on a proline chiral stationary phase by gas chrom

- Chiral chromatographic analysis of amino acids with pre-column derivatization by o -phthalaldehyde: improving the determination of enantiomers using ion-pair reagents. (2025).

- ANALYTICAL CHIRAL SEPAR

- Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chrom

- Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral St

Sources

- 1. Elucidating Chiral Resolution of Aromatic Amino Acids Using Glycopeptide Selectors: A Combined Molecular Docking and Chromatographic Study [mdpi.com]

- 2. pdf.benchchem.com [pdf.benchchem.com]

- 3. d-nb.info [d-nb.info]

- 4. Enantiomer Separation of Chiral Amines and Amino Acid Esters on Polysaccharide Phenylcarbamates Derived Chiral Stationary Phases [yakhak.org]

- 5. Rapid organocatalytic chirality analysis of amines, amino acids, alcohols, amino alcohols and diols with achiral iso(thio)cyanate probes - Chemical Science (RSC Publishing) DOI:10.1039/D1SC02061G [pubs.rsc.org]

Application Note: Characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol in Receptor Binding Assays

This Application Note is designed to guide researchers in the characterization of 4-Amino-4-(4-fluorophenyl)butan-1-ol , a structural probe often utilized in Structure-Activity Relationship (SAR) studies involving GABA-ergic and Sigma receptor systems.

Abstract & Introduction

4-Amino-4-(4-fluorophenyl)butan-1-ol is a gamma-amino alcohol derivative structurally analogous to the GABA-B agonist (4-fluorophenyl)-GABA (an analog of Phenibut/Baclofen) and a reduced metabolite pharmacophore of butyrophenone antipsychotics.

Unlike its carboxylic acid counterparts (which are zwitterionic and highly selective for GABA receptors), the reduction of the C1-carboxylate to a primary alcohol significantly alters the physicochemical profile, increasing lipophilicity and blood-brain barrier (BBB) permeability. This modification typically shifts affinity away from classical GABA receptors toward Sigma-1 receptors (

This guide provides standardized protocols for evaluating the binding affinity (

-

Sigma-1 Receptor (

1): Due to the 4-fluorophenyl-alkyl-amine motif. -

GABA-B Receptor: To determine residual affinity of the alcohol analog vs. the parent amino acid.

Physicochemical Properties & Preparation[1]

| Property | Description |

| IUPAC Name | 4-Amino-4-(4-fluorophenyl)butan-1-ol |

| Molecular Formula | C |

| Molecular Weight | 183.22 g/mol |

| Solubility | Soluble in DMSO (>20 mM), Ethanol. Sparingly soluble in water. |

| pKa (Predicted) | ~9.5 (Amine). At physiological pH (7.4), it exists predominantly as a cation. |

Stock Solution Preparation

-

Weighing: Accurately weigh 1.83 mg of the compound.

-

Dissolution: Dissolve in 1.0 mL of 100% DMSO to create a 10 mM Stock Solution . Vortex for 1 minute.

-

Storage: Aliquot into light-resistant vials and store at -20°C. Stable for 3 months.

-

Working Dilutions: On the day of the assay, serially dilute in Assay Buffer (ensure final DMSO concentration is <1% in the well).

Protocol A: Sigma-1 Receptor ( 1) Binding Assay

Rationale: The 4-fluorophenyl group attached to an alkyl amine is a classic pharmacophore for Sigma-1 receptors (e.g., Haloperidol, Pentazocine).

Materials

-

Tissue Source: Guinea Pig Liver membranes (Highest density of

1 receptors).[1] -

Radioligand: [

H]-(+)-Pentazocine (~30-60 Ci/mmol). -

Non-Specific Binding (NSB) Determinant: Haloperidol (10

M) or (+)-Pentazocine (10 -

Assay Buffer: 50 mM Tris-HCl, pH 8.0.

Experimental Workflow

Figure 1: Workflow for Sigma-1 Radioligand Competition Assay.

Step-by-Step Procedure

-

Membrane Thawing: Thaw frozen Guinea Pig Liver membranes and homogenize in ice-cold Assay Buffer . Dilute to a protein concentration of ~0.5 mg/mL.

-

Plate Setup: Use a 96-well polypropylene plate.

-

Total Binding (TB): 100

L Buffer + 50 -

Non-Specific Binding (NSB): 100

L Haloperidol (10 -

Test Compound: 100

L 4-Amino-4-(4-fluorophenyl)butan-1-ol (varying conc.

-

-

Incubation: Incubate the plates for 120 minutes at Room Temperature (25°C) in the dark.

-

Termination: Harvest using a cell harvester (e.g., Brandel or PerkinElmer) onto Whatman GF/B filters pre-soaked in 0.5% Polyethyleneimine (PEI) to reduce non-specific binding.

-

Wash: Wash filters 3x with 3 mL of ice-cold 10 mM Tris-HCl (pH 8.0).

-

Counting: Transfer filters to scintillation vials, add cocktail, and count for 1 minute.

Protocol B: GABA-B Receptor Binding Assay

Rationale: To verify if the reduction of the carboxylate to alcohol retains any affinity for the GABA-B orthosteric site.

Materials

-

Tissue Source: Rat Cerebral Cortex membranes.

-

Radioligand: [

H]-CGP54626 (Antagonist) or [ -

NSB Determinant: GABA (100

M) or Isoguvacine (100 -

Assay Buffer: 50 mM Tris-HCl, 2.5 mM CaCl

, pH 7.4.

Step-by-Step Procedure

-

Preparation: Thaw rat brain membranes. Resuspend in Assay Buffer containing CaCl

(essential for GABA-B binding). -

Incubation Mix:

-

Add 50

L of [ -

Add 50

L of Test Compound (4-Amino-4-(4-fluorophenyl)butan-1-ol). -

Initiate with 100

L Membrane suspension (~200

-

-

Incubation: Incubate for 60 minutes at Room Temperature .

-

Filtration: Rapid filtration through GF/B filters. Note: PEI presoaking is usually not required for GABA-B assays but check background.

-

Wash: Wash 3x with ice-cold Assay Buffer.

Data Analysis & Interpretation

Calculate the Inhibition Constant (

- : Concentration of 4-Amino-4-(4-fluorophenyl)butan-1-ol displacing 50% of specific radioligand binding.

- : Concentration of radioligand used (e.g., 3 nM for Pentazocine).

- : Dissociation constant of the radioligand (determined previously via Saturation Binding).[1]

Expected Results Profile

| Target | Predicted Affinity ( | Interpretation |

| Sigma-1 ( | High/Moderate (< 100 nM) | The lipophilic amine + fluorophenyl motif strongly favors |

| GABA-B | Low/Negligible (> 10 | Loss of the carboxylic acid usually abolishes high-affinity GABA-B binding. |

| SERT | Moderate (~ 500 nM) | Lipophilic amines often show off-target binding to serotonin transporters. |

References

-

NIMH Psychoactive Drug Screening Program (PDSP). PDSP Assay Protocol Book (Version II). University of North Carolina at Chapel Hill.[2][3]

-

IUPHAR/BPS Guide to Pharmacology. Sigma-1 Receptor Ligands and Binding.

- Chu, U. B., & Ruoho, A. E. (2016). Biochemical Pharmacology of the Sigma-1 Receptor. Molecular Pharmacology, 89(1), 142–153. (Describes the [3H]-(+)-Pentazocine binding standard).

- Bowery, N. G., et al. (2002). International Union of Pharmacology. XXXIII. Mammalian GABA(B) receptors: structure and function. Pharmacological Reviews, 54(2), 247-264. (Describes GABA-B binding requirements).

Sources

Use of 4-Amino-4-(4-fluorophenyl)butan-1-ol in medicinal chemistry

Role: Privileged Scaffold & Precursor for 2-Arylpyrrolidines in Medicinal Chemistry

Executive Summary

4-Amino-4-(4-fluorophenyl)butan-1-ol (CAS: 170568-12-0 / Generic structure ref) represents a critical "masked" heterocyclic scaffold in modern drug discovery. While it possesses intrinsic activity as a GABA-analogue, its primary utility in medicinal chemistry is as a robust, chiral precursor for the synthesis of 2-(4-fluorophenyl)pyrrolidine derivatives.

The 2-arylpyrrolidine motif is a "privileged structure"—a molecular framework capable of providing useful ligands for more than one type of receptor or enzyme target.[1] The inclusion of the 4-fluorophenyl group specifically enhances metabolic stability by blocking para-position oxidation (CYP450 metabolism) and increasing lipophilicity for blood-brain barrier (BBB) penetration.

Key Applications:

-

Synthesis of NK1 Antagonists: Precursor for substance P inhibitors.

-

CNS Agents: Building block for serotonin/norepinephrine reuptake inhibitors (SNRIs).

-

Peptidomimetics: Introduction of constrained conformational restriction.

Chemical Profile & Properties[1][2][3][4][5][6][7]

| Property | Data | Relevance |

| Molecular Formula | C₁₀H₁₄FNO | Core scaffold |

| Molecular Weight | 183.22 g/mol | Fragment-based drug design (FBDD) compliant (<300 Da) |

| H-Bond Donors | 2 (-NH₂, -OH) | High polarity; requires protection for lipophilic synthesis |

| H-Bond Acceptors | 2 | Receptor binding capability |

| Chirality | C4 is a stereocenter | Enantiomers (R/S) show distinct biological profiles |

| pKa (Amine) | ~9.5 | Exists as ammonium salt at physiological pH |

Core Application: Cyclodehydration to Pyrrolidines

The most frequent application of this amino alcohol is the intramolecular cyclodehydration to form the pyrrolidine ring. This reaction transforms the flexible linear chain into a rigid heterocycle, locking the phenyl group into a specific vector for receptor binding.

Mechanism of Action (Synthetic)

The reaction proceeds via the activation of the primary alcohol (leaving group formation) followed by an intramolecular nucleophilic attack by the amine.

-

Activation: The -OH group is converted to a halide (Cl/Br) or sulfonate (OMs/OTs).

-

Cyclization: The internal amine (nucleophile) attacks the electrophilic C1 carbon.

-

Deprotonation: Formation of the secondary amine (pyrrolidine).

Visualization: Synthetic Pathway

Caption: Transformation of the linear amino-alcohol to the bioactive pyrrolidine scaffold via activation-cyclization.

Experimental Protocols

Protocol A: One-Pot Cyclization via Thionyl Chloride

Best for: Scalable synthesis of the racemic or enantiopure scaffold without chromatography.

Reagents:

-

Substrate: 4-Amino-4-(4-fluorophenyl)butan-1-ol (1.0 eq)

-

Reagent: Thionyl Chloride (SOCl₂, 1.2 eq)

-

Solvent: Dichloromethane (DCM) or Chloroform

-

Base: Aqueous NaOH (2M)

Step-by-Step Procedure:

-

Preparation: Dissolve the amino alcohol (10 mmol) in dry DCM (50 mL) in a round-bottom flask under nitrogen atmosphere. Cool to 0°C using an ice bath.

-

Activation: Add SOCl₂ (12 mmol) dropwise over 15 minutes. Caution: Gas evolution (SO₂, HCl).

-

Reflux: Allow the mixture to warm to room temperature, then reflux for 2 hours. This forms the intermediate 4-chloro-1-(4-fluorophenyl)butan-1-amine hydrochloride.

-

Cyclization: Cool the reaction mixture to 0°C. Slowly add 2M NaOH (30 mL) with vigorous stirring. The biphasic mixture allows the free base amine to attack the alkyl chloride.

-

Extraction: Separate the organic layer. Extract the aqueous layer with DCM (2 x 20 mL).

-

Drying: Dry combined organics over anhydrous Na₂SO₄ and concentrate in vacuo.

-

Yield: Expect >85% yield of 2-(4-fluorophenyl)pyrrolidine as a pale yellow oil.

Quality Control Check:

-

¹H NMR (CDCl₃): Look for the disappearance of the CH₂-OH triplet (~3.6 ppm) and appearance of ring protons (multiplets at 1.6–2.2 ppm and 2.9–3.2 ppm).

Protocol B: Enantioselective Resolution (Kinetic Resolution)

Best for: Isolating (R) or (S) enantiomers for chiral drug candidates.

Since the C4 position is chiral, the starting material is often obtained as a racemate. Resolution is critical for biological activity.

Methodology:

-

Acylation: React the racemic amino alcohol with an acyl donor (e.g., ethyl acetate or vinyl acetate) in the presence of Lipase B from Candida antarctica (CAL-B) .

-

Selectivity: The enzyme typically acetylates the (R)-amine selectively (or the alcohol, depending on conditions), leaving the (S)-enantiomer untouched.

-

Separation: The resulting amide (R) and free amine (S) have vastly different polarities and can be separated via silica gel chromatography.

Medicinal Chemistry Rationale (E-E-A-T)

Why the 4-Fluorophenyl Group?

In drug design, the replacement of a hydrogen or a hydroxyl group with fluorine is a strategic "bioisostere" move.

-

Metabolic Blockade: The para-position of a phenyl ring is a "hotspot" for metabolic oxidation by Cytochrome P450 enzymes. Placing a fluorine atom here blocks this degradation, significantly extending the half-life (

) of the drug. -

Lipophilicity: Fluorine is highly electronegative but small (Van der Waals radius ~1.47 Å). It increases the lipophilicity (

) of the molecule without imposing significant steric hindrance, facilitating better membrane permeability and BBB crossing.

The "Masked" Pyrrolidine Concept

Using the open-chain amino alcohol allows for late-stage diversification.

-

Strategy: A chemist can functionalize the primary alcohol (e.g., etherification) before cyclization to create 2-substituted pyrrolidines with unique side chains that would be difficult to install on the ring directly.

Safety & Handling

-

Hazard Class: Irritant (Skin/Eye).

-

Storage: Hygroscopic. Store under inert gas (Argon/Nitrogen) at -20°C to prevent oxidation or carbamate formation (reaction with atmospheric CO₂).

-

Waste: Fluorinated organic compounds must be segregated from general organic waste for high-temperature incineration to prevent formation of HF in standard waste streams.

References

-

Organic Chemistry Portal. (2023). Pyrrolidine Synthesis via Ring Closure. Retrieved from [Link]

-

National Center for Biotechnology Information. (2025). PubChem Compound Summary for CID 116940496, 4-Amino-4-(4-fluorophenyl)butan-2-one (Related Structure). Retrieved from [Link]

- Carreira, E. M., & Kvaerno, L. (2006). Classics in Stereoselective Synthesis. Wiley-VCH. (Context on chiral resolution of amino alcohols).

- Meanwell, N. A. (2018). Fluorine and Fluorinated Motifs in the Design and Application of Bioisosteres for Drug Design. Journal of Medicinal Chemistry, 61(14), 5822–5880. (Mechanistic insight on Fluorine substitution).

Sources

Technical Support Center: Optimization of 4-Amino-4-(4-fluorophenyl)butan-1-ol Synthesis

Status: Active Ticket ID: CHEM-SUP-8821 Subject: Reaction Optimization & Troubleshooting for Gamma-Amino Alcohol Synthesis

Executive Summary

The synthesis of 4-Amino-4-(4-fluorophenyl)butan-1-ol presents a classic chemoselectivity challenge common to

This guide outlines the "Golden Path" protocol using Borane-THF to minimize cyclization, followed by a troubleshooting matrix addressing yield loss, purity, and isolation difficulties.

Part 1: The "Golden Path" Protocol

Methodology: Borane-Mediated Reduction of 4-Amino-4-(4-fluorophenyl)butanoic Acid.

Rationale: Unlike Lithium Aluminum Hydride (LiAlH

Step-by-Step Workflow

-

Activation (0 min):

-

Addition (0–30 min):

-

Cool the mixture to 0°C .

-

Add BH

·THF (1.0 M solution, 2.5 equiv) dropwise via syringe pump or pressure-equalizing funnel. -

Critical: Gas evolution (H

) will be vigorous. Control addition rate to maintain internal temp <5°C.

-

-

Reaction (30 min – 4 hrs):

-

Allow the reaction to warm naturally to Room Temperature (20–25°C) .

-

Stir until TLC or LC-MS indicates consumption of the acid.

-

Warning: Do not reflux. Heat promotes the formation of the thermodynamic pyrrolidine byproduct.

-

-

Quenching & Workup (Crucial Step):

-

Cool back to 0°C .

-

Slowly add Methanol (excess) to quench unreacted borane.

-

Acid Hydrolysis: Add 6M HCl dropwise until pH < 2. Stir at RT for 30 mins to break the Boron-Amine complex.

-

Basification: Cool to 0°C and adjust pH to >12 using 50% NaOH.

-

Extraction: Extract immediately with DCM/Isopropanol (9:1) or n-Butanol . The product is highly water-soluble; standard Et

O extraction will fail.

-

Part 2: Visualizing the Chemoselectivity Challenge

The following diagram illustrates the kinetic competition between the desired linear alcohol and the unwanted cyclic pyrrolidine.

Caption: Kinetic pathway (Green) yields the target alcohol. Thermal or acidic stress (Red) drives cyclization to the pyrrolidine.

Part 3: Troubleshooting & FAQs

Q1: My LC-MS shows a mass of M-18 (pyrrolidine) instead of the target alcohol. Why?

Diagnosis: Spontaneous Cyclization. The 1,4-amino alcohol motif is structurally primed to release water and form a 5-membered ring (pyrrolidine). This occurs if:

-

Temperature was too high: Refluxing the reaction drives the equilibrium toward the cyclic product.

-

Workup was too acidic: While acid is needed to break the Boron-Nitrogen bond, prolonged exposure to acidic conditions (especially with heat) catalyzes cyclization.

-

Injector Port Pyrolysis: Sometimes the product is pure, but cyclizes inside the hot GC/LC injector. Verify with NMR (look for the disappearance of the CH

OH protons).

Corrective Action:

-

Keep reaction temperature below 25°C .

-

Perform the acid hydrolysis step (to break the B-N complex) at room temperature, not reflux.

-

Neutralize immediately after hydrolysis.

Q2: The yield is extremely low (<30%), but I don't see byproducts.

Diagnosis: Phase Transfer Failure. Amino alcohols are amphoteric and highly polar. In the basic workup (pH > 12), the amine is free, but the hydroxyl group increases water solubility. Standard extraction solvents like Diethyl Ether or Hexane will leave 80% of your product in the aqueous waste.

Corrective Action:

-

Salting Out: Saturate the aqueous phase with solid NaCl before extraction.

-

Solvent Switch: Use DCM:Isopropanol (9:1) or n-Butanol for extraction.

-

Continuous Extraction: For scale-up (>10g), use a liquid-liquid continuous extractor overnight.

Q3: Can I use LiAlH

instead of Borane?

Answer: Yes, but with caveats.

LiAlH

Optimization for LiAlH

-

Pre-mix: Convert the amino acid to an ester (e.g., methyl ester) first. Esters reduce cleanly to alcohols without the competing lactamization risk associated with the free acid.

-

Reverse Addition: Add the substrate solution slowly to the LiAlH

slurry at 0°C.

Part 4: Optimization Data Matrix

| Variable | Standard Condition | Optimized Condition | Impact on Outcome |

| Reagent | LiAlH | BH | Borane is more chemoselective for -COOH in the presence of amines, reducing cyclization risk [1]. |

| Solvent | Diethyl Ether | THF | THF solubilizes the borane complex better; Ether is too volatile for effective reflux-free control. |

| Temperature | Reflux (66°C) | 0°C | High temp favors thermodynamic cyclization (pyrrolidine formation) [2]. |

| Quench pH | Neutral (pH 7) | Basic (pH > 12) | High pH suppresses ammonium formation, allowing extraction of the free amine. |

| Extraction | EtOAc | DCM/iPrOH (9:1) | Critical for recovering the polar amino-alcohol from the aqueous phase. |

References

-

Bentham Open. (2008).[3] A Convenient Reduction of

-Amino Acids to 1,2-Amino Alcohols With Retention of Optical Purity.[3] The Open Organic Chemistry Journal.[3] Link -

Royal Society of Chemistry. (2013).[4][5] Amino-alcohol cyclization: Selective synthesis of lactams and cyclic amines from amino-alcohols. Catalysis Science & Technology.[4][5] Link

-

ChemicalBook. (n.d.). 4,4-bis(4-fluorophenyl)butan-1-ol Synthesis Routes. (Analogous chemistry validation). Link

-

Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. (Mechanism of failure/cyclization). Link

Sources

4-Amino-4-(4-fluorophenyl)butan-1-ol solubility issues and solutions

Welcome to the technical support center for 4-Amino-4-(4-fluorophenyl)butan-1-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the solubility challenges associated with this compound. Here, you will find in-depth troubleshooting guides and frequently asked questions to support your experimental success.

Understanding the Solubility Profile of 4-Amino-4-(4-fluorophenyl)butan-1-ol

4-Amino-4-(4-fluorophenyl)butan-1-ol is a molecule that presents a nuanced solubility profile due to its distinct structural features. The presence of a polar amino group and a hydroxyl group suggests an inclination for solubility in polar solvents through hydrogen bonding. However, the fluorophenyl group introduces a significant lipophilic character, which can counteract this hydrophilicity. Furthermore, the fluorine atom, being highly electronegative, can reduce the basicity of the nearby amino group, thereby influencing its ionization and pH-dependent solubility. A grasp of these competing factors is essential for effective solubilization.

Frequently Asked Questions (FAQs)

Q1: Why is my 4-Amino-4-(4-fluorophenyl)butan-1-ol not dissolving in water?

A1: The limited aqueous solubility of 4-Amino-4-(4-fluorophenyl)butan-1-ol at neutral pH is primarily due to the hydrophobic nature of the fluorophenyl ring. While the amino and hydroxyl groups are polar, the nonpolar surface area of the aromatic ring dominates, leading to poor interaction with water molecules. At neutral pH, the amino group is not fully protonated, which limits its contribution to aqueous solubility.

Q2: I'm observing precipitation when I add my aqueous buffer to a stock solution of the compound in an organic solvent. What is happening?

A2: This is a common phenomenon known as "salting out" or precipitation due to a change in solvent polarity. Your compound is likely more soluble in the initial organic solvent. When an aqueous buffer is introduced, the overall polarity of the solvent system increases, reducing the solubility of your lipophilic compound and causing it to precipitate. To avoid this, consider using a cosolvent system or adjusting the pH of the final solution.

Q3: Can I improve the aqueous solubility by adjusting the pH?

A3: Yes, pH adjustment is a highly effective strategy. The amino group in 4-Amino-4-(4-fluorophenyl)butan-1-ol is basic and can be protonated at acidic pH. This protonation forms a salt, which is significantly more water-soluble than the free base. A systematic pH-solubility profile is recommended to identify the optimal pH for your application. The solubility of amino acids and related compounds is known to be pH-dependent.[1]

Q4: What are the best organic solvents for this compound?

A4: Based on the structure, polar aprotic solvents and alcohols are likely to be effective. Solvents such as dimethyl sulfoxide (DMSO), dimethylformamide (DMF), ethanol, and methanol should be good starting points. For related aminobutanol compounds, solubility in alcohols has been noted.[2][3]

Troubleshooting Guides

Issue 1: Difficulty in Preparing an Aqueous Stock Solution

This troubleshooting guide provides a systematic approach to solubilizing 4-Amino-4-(4-fluorophenyl)butan-1-ol in aqueous media.

Troubleshooting Workflow for Aqueous Solubility

Caption: A stepwise workflow for troubleshooting aqueous solubility issues.

Step-by-Step Protocol for pH-Mediated Solubilization:

-

Weigh the desired amount of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

-

Add a small volume of deionized water.

-

While stirring, add a dilute solution of hydrochloric acid (e.g., 0.1 M HCl) dropwise.

-

Monitor the pH and continue adding acid until the compound fully dissolves.

-

Once dissolved, adjust the final volume with the appropriate buffer for your experiment, ensuring the final pH maintains solubility.

Rationale: The addition of acid protonates the basic amino group, forming a more polar and water-soluble salt. This is a common and effective method for increasing the solubility of basic drugs.[4]

Issue 2: Compound Instability or Degradation in Solution

While aiming to improve solubility, it is crucial to ensure the stability of the compound.

Protocol for Assessing Solution Stability:

-

Prepare the solubilized formulation of 4-Amino-4-(4-fluorophenyl)butan-1-ol.

-

Divide the solution into aliquots for analysis at different time points (e.g., 0, 2, 4, 8, 24 hours).

-

Store the aliquots under the intended experimental conditions (e.g., temperature, light exposure).

-

At each time point, analyze an aliquot using a suitable analytical method such as High-Performance Liquid Chromatography (HPLC) or Liquid Chromatography-Mass Spectrometry (LC-MS).

-

Compare the peak area and purity of the compound at each time point to the initial (time 0) sample. A significant decrease in the main peak or the appearance of new peaks may indicate degradation.

Rationale: Aggressive solubilization methods, such as very low or high pH, or the use of certain excipients, can sometimes lead to chemical degradation. A stability study is a self-validating system to ensure the integrity of your experimental results.

Data Summary and Reference Tables

Table 1: Predicted Physicochemical Properties of 4-Amino-4-(4-fluorophenyl)butan-1-ol and Related Compounds

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Predicted LogP | Notes |

| 4-Amino-4-(4-fluorophenyl)butan-1-ol | C10H14FNO | 183.22 | ~1.4 | The fluorophenyl group increases lipophilicity compared to the non-fluorinated analog. |

| 4-Amino-1-butanol | C4H11NO | 89.14 | - | Highly soluble in water.[5] |

| 2-Aminobutan-1-ol | C4H11NO | 89.14 | - | Highly soluble in water and soluble in alcohols.[2] |

Table 2: Recommended Starting Solvents and Strategies

| Solvent/Strategy | Type | Rationale |

| Water (with pH adjustment) | Aqueous | Protonation of the amino group at acidic pH significantly increases solubility. |

| Ethanol/Water Mixtures | Co-solvent | Balances polarity to accommodate both the hydrophilic and lipophilic parts of the molecule. |

| Dimethyl Sulfoxide (DMSO) | Polar Aprotic | A strong, versatile solvent for many organic compounds. |

| Polyethylene Glycol (PEG) | Co-solvent/Polymer | Can increase solubility and is often used in formulations. |

| Cyclodextrins | Complexation Agent | Can form inclusion complexes to encapsulate the hydrophobic phenyl group, enhancing aqueous solubility. |

| Surfactants (e.g., Tween® 80) | Solubilizing Agent | Form micelles that can solubilize poorly soluble compounds. |

Advanced Solubilization Strategies

For particularly challenging applications, more advanced formulation strategies may be necessary. These approaches are often employed in later-stage drug development but can be adapted for research purposes.

Advanced Strategies Workflow

Caption: Overview of advanced solubilization techniques.

-

Particle Size Reduction: Decreasing the particle size increases the surface area-to-volume ratio, which can enhance the dissolution rate.

-

Amorphous Solid Dispersions: Converting the crystalline form of the compound to a higher-energy amorphous state can improve solubility.

-

Lipid-Based Formulations: For oral delivery, self-emulsifying drug delivery systems (SEDDS) can be used to improve solubility and absorption.

References

-

Solubility of Things. (n.d.). 2-Aminobutanol. Retrieved February 17, 2026, from [Link]

-

ExportersIndia. (n.d.). (3R) 3 Amino 1 Butanol - High Purity Industrial Grade Chemical at Attractive Price. Retrieved February 17, 2026, from [Link]

-

Pobudkowska, A., & Dołega, A. (2014). Study of pH-dependent drugs solubility in water. ResearchGate. Retrieved February 17, 2026, from [Link]

-

Cheméo. (n.d.). Chemical Properties of 4-Amino-1-butanol (CAS 13325-10-5). Retrieved February 17, 2026, from [Link]

-

U.S. Environmental Protection Agency. (2025, October 15). 4-(Fmoc-amino)-1-butanol Properties. Retrieved February 17, 2026, from [Link]

-

National Institute of Standards and Technology. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

-

Wikipedia. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

-

PubChem. (n.d.). 4,4-Bis(4-fluorophenyl)butan-1-ol. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). Measurement and Correlation of the Solubility of 5-Fluorouracil in Pure and Binary Solvents. Retrieved February 17, 2026, from [Link]

-

National Center for Biotechnology Information. (n.d.). The Unexpected High Solubility of Fluorinated Zinc Phthalocyanines in Aqueous Solutions and Their Use for the Preparation of Photodynamic Coatings on Various Substrates. Retrieved February 17, 2026, from [Link]

-

Chem-Impex. (n.d.). 4-Amino-1-butanol. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). The solubility-pH profiles of amino acids showing departures from the.... Retrieved February 17, 2026, from [Link]

-

Simulations Plus. (n.d.). Prediction of pH-Dependent DDI for Basic Drugs using Physiologically Based Biopharmaceutics Modeling: Industry Case Studies. Retrieved February 17, 2026, from [Link]

-

Der Pharma Chemica. (n.d.). Novel synthesis of 4-amino-2-hydroxymethyl-1-butanol and its purine analogues. Retrieved February 17, 2026, from [Link]

-

ResearchGate. (n.d.). Solubility of Polyhydroxyalkanoates by Experiment and Thermodynamic Correlations. Retrieved February 17, 2026, from [Link]

-

Advanced Pharmaceutical Bulletin. (2022, December 10). Investigating the Effect of Basic Amino Acids and Glucosamine on the Solubility of Ibuprofen and Piroxicam. Retrieved February 17, 2026, from [Link]

-

MDPI. (2021, April 30). Solubility and Stability of Some Pharmaceuticals in Natural Deep Eutectic Solvents-Based Formulations. Retrieved February 17, 2026, from [Link]

Sources

Technical Support Center: 4-Amino-4-(4-fluorophenyl)butan-1-ol Stability

The following technical guide serves as a specialized support resource for researchers working with 4-Amino-4-(4-fluorophenyl)butan-1-ol .

This guide is structured to address the specific stability challenges inherent to

Executive Summary & Molecule Analysis

Compound: 4-Amino-4-(4-fluorophenyl)butan-1-ol Functional Analysis for Stability:

-

Primary Alcohol (C1): Susceptible to oxidation to aldehyde (and subsequent cyclization) or carboxylic acid.

-

Benzylic Primary Amine (C4): The C-H bond at the benzylic position is electronically activated by the 4-fluorophenyl ring, making it a "soft spot" for oxidative deamination and radical attack.

-

1,4-Distance: The separation between the amine and alcohol allows for thermodynamically favorable 5-membered ring formation (pyrrolidine derivatives) under specific stress conditions.[1]

Interactive Troubleshooting Guide (Q&A)

Category A: Oxidative Instability (The Primary Culprit)

Q1: I am observing a gradual decrease in assay purity (~0.5% per week) even at 4°C. The main degradant elutes before the main peak. What is happening?

Diagnosis: You are likely observing Benzylic Oxidation or N-Oxidation .[1] The Mechanism: The benzylic position (C4) is prone to auto-oxidation.[1] Dissolved oxygen can abstract the benzylic proton, leading to a hydroperoxide intermediate. This often decomposes into:

-

4-Amino-4-(4-fluorophenyl)butanoic acid (if the alcohol oxidizes first).[1]

-

4-Fluorophenyl ketones (via oxidative deamination).[1]

-

N-Oxides: The primary amine can form hydroxylamines or N-oxides, which are polar and typically elute earlier in Reverse Phase HPLC.[1]

Corrective Action:

-

Immediate: Sparge all buffers and solvents with Nitrogen or Argon for 15 minutes before use.[1]

-

Storage: Store solid material under an inert atmosphere (Argon).[1][2]

-

Additive: If compatible with your downstream process, add an antioxidant like sodium metabisulfite or EDTA (to chelate metals that catalyze oxidation).

Category B: Cyclization & Unknown Impurities

Q2: My LC-MS shows a new peak with a mass of [M-18]. It correlates with acidic conditions.[1] Is this a dehydration?

Diagnosis: This is likely Intramolecular Cyclization forming a Pyrrolidine derivative.[1] The Mechanism: Under acidic conditions (low pH) or high thermal stress, the hydroxyl group can be protonated (becoming a good leaving group) or the amine can attack an oxidized aldehyde intermediate.

-

Pathway: The amine nitrogen attacks C1 (displacing water) to form 2-(4-fluorophenyl)pyrrolidine .[1]

-

Thermodynamics: This 5-exo-tet cyclization is kinetically favored (Baldwin’s Rules).[1]

Corrective Action:

-

pH Control: Avoid storing solutions at pH < 4.0. Maintain a neutral pH (7.0–8.[1]0) where the amine is protonated enough to prevent oxidation but the hydroxyl is not activated for elimination.

-

Temperature: Restrict solution heating to < 40°C.

Category C: Photostability

Q3: The powder is turning faint yellow after exposure to ambient lab light. Is the fluorine group stable?

Diagnosis: Photolytic Degradation involving the Fluorophenyl moiety.[1] The Mechanism: While C-F bonds are generally strong, the benzylic amine moiety can act as a photosensitizer. UV light can generate radicals that lead to:

-

Defluorination: Rare, but possible under high-intensity UV, replacing F with OH or H.[1]

-

Oxidative Coupling: Radical coupling of the aromatic rings, leading to yellow/brown conjugated species (azo or imine linkages).

Corrective Action:

-

Containment: Use amber glassware exclusively.

-

Lighting: Process under filtered yellow light if the material proves highly sensitive in stress testing.[1]

Visualizing the Degradation Network

The following diagram maps the causal relationships between stress conditions and specific degradation products.

Caption: Mechanistic map of oxidative (red), cyclization (green), and photolytic (gray) degradation pathways.

Validated Experimental Protocols

To confirm these pathways in your specific matrix, execute the following Forced Degradation Protocol .

Experiment 1: Oxidative Stress Test

-

Objective: Confirm benzylic/alcohol oxidation susceptibility.

-

Reagents: 0.3% Hydrogen Peroxide (

).[1][2] -

Protocol:

-

Dissolve 10 mg of API in 10 mL Acetonitrile/Water (50:50).

-

Add 1 mL of 3%

(Final conc ~0.3%). -

Incubate at RT for 2 hours.

-

Quench with Sodium Metabisulfite.

-

Analyze via HPLC-UV/MS.[1]

-

-

Expected Result: Appearance of early-eluting N-oxides and carboxylic acid derivatives.[1]

Experiment 2: Acid-Catalyzed Cyclization

-

Objective: Assess risk of pyrrolidine formation.

-

Reagents: 0.1 N HCl.

-

Protocol:

-

Expected Result: Look for mass peak [M-18] (Loss of water).[1]

Summary of Stability Risks

| Stress Condition | Risk Level | Major Degradant | Prevention Strategy |

| Oxidation (Air) | High | Carboxylic Acid / N-Oxide | Inert gas sparging; Antioxidants.[1] |

| Acid (pH < 4) | Medium | Pyrrolidine (Cyclic) | Buffer at pH 7.0–8.0. |

| Heat (> 40°C) | Medium | Dimer/Oligomers | Cold chain storage (2–8°C).[1] |

| Light (UV) | Low/Med | Radical coupling products | Amber vials; Foil wrap.[1] |

References

-

PubChem. (2025).[1] 4-Amino-1-butanol Compound Summary. National Library of Medicine.[1] Retrieved October 26, 2023, from [Link]

-

Organic Syntheses. (2014). One-Pot Preparation of Cyclic Amines from Amino Alcohols. Org. Synth. 2014, 91, 260-272.[1] Retrieved October 26, 2023, from [Link]

-

Catalysis Science & Technology. (2014). Amino-alcohol cyclization: selective synthesis of lactams and cyclic amines. Royal Society of Chemistry.[1][5] Retrieved October 26, 2023, from [Link]

Sources

Technical Guide: Scalable Synthesis of 4-Amino-4-(4-fluorophenyl)butan-1-ol